Allatostatin I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allatostatin I is a neuropeptide hormone primarily found in insects and crustaceans. It plays a crucial role in inhibiting the synthesis of juvenile hormone, which is essential for the regulation of development and reproduction in these organisms . Additionally, this compound is involved in reducing food intake, making it a potential target for insecticide research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allatostatin I can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Allatostatin I primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by proteolytic enzymes such as trypsin and chymotrypsin. These reactions occur under mild conditions, typically at physiological pH and temperature .

Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments and individual amino acids .

Aplicaciones Científicas De Investigación

Allatostatin I has a wide range of scientific research applications, including:

Mecanismo De Acción

Allatostatin I exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on target cells. This binding activates intracellular signaling pathways that inhibit the synthesis of juvenile hormone in the corpora allata of insects . Additionally, this compound reduces food intake by modulating neuronal circuits involved in feeding behavior .

Comparación Con Compuestos Similares

Allatostatin II: Another neuropeptide with similar functions but different amino acid sequence.

Allatostatin III: Shares structural similarities with Allatostatin I but has distinct biological activities.

Allatostatin C: Inhibits juvenile hormone synthesis and has a conserved PISCF motif at the C-terminus.

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and its potent inhibitory effect on juvenile hormone synthesis. It also has a distinct role in reducing food intake, which is not as pronounced in other allatostatins .

Actividad Biológica

Allatostatin I (AST-I) is a neuropeptide belonging to the allatostatin family, which plays crucial roles in regulating various physiological processes in insects. This article delves into the biological activity of AST-I, focusing on its mechanisms of action, physiological effects, and potential applications in pest management. The information presented is derived from a comprehensive review of recent research findings.

Overview of Allatostatins

Allatostatins are a group of neuropeptides that primarily regulate the synthesis of juvenile hormones (JHs), which are vital for insect development and reproduction. They are produced in the central nervous system and act on the corpora allata to inhibit JH production. The allatostatin family includes several subclasses, with AST-I being one of the most studied due to its significant biological effects.

AST-I exerts its biological effects through specific receptors known as allatostatin receptors (AlstRs). These receptors are G protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. The binding of AST-I to its receptor can lead to:

- Inhibition of Juvenile Hormone Synthesis : AST-I has been shown to effectively reduce JH levels, which is crucial during critical developmental stages such as metamorphosis and reproduction .

- Regulation of Feeding Behavior : Research indicates that AST-I influences feeding decisions in insects by modulating neuropeptide signaling pathways that control appetite .

- Immunosuppressive Effects : In Drosophila melanogaster, AST-I has been implicated in immune responses, acting as an immunosuppressive agent following bacterial infections .

Physiological Effects

The physiological effects of AST-I are diverse and include:

- Growth Regulation : AST-I plays a role in growth regulation by modulating insulin-like peptides (DILPs) and adipokinetic hormones (AKHs), which are critical for metabolic processes .

- Behavioral Modulation : In honey bees, AST-I has been linked to learning impairments under stress conditions, suggesting its role as a mediator in stress responses .

- Muscle Contraction Inhibition : As a myoinhibitory peptide, AST-I can inhibit muscle contractions, affecting locomotion and other muscle-related activities in insects .

Research Findings and Case Studies

Recent studies have highlighted the multifaceted roles of AST-I:

- Inhibition of JH Production :

- Feeding and Metabolism :

- Stress Response in Honey Bees :

Data Tables

Propiedades

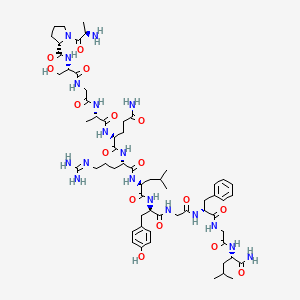

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67)/t34-,35+,39+,40+,41+,42+,43-,44-,45+,46+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAFHXYVWUEZIJ-NDWWHVDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H94N18O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.